N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
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Overview
Description
N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves multiple steps. One common synthetic route includes the cyclization of hydrazine derivatives with ortho esters, followed by the annulation of the triazole ring on a pyridazine scaffold . The reaction conditions typically involve acid catalysis and high temperatures to facilitate the formation of the desired triazolopyridazine structure . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or pyridazine rings .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and drug discovery. It has been studied for its potential as a dual inhibitor of c-Met and Pim-1, which are targets for cancer therapy. The compound’s ability to inhibit these enzymes makes it a promising candidate for the development of new anticancer drugs. Additionally, its unique structure allows for interactions with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves the inhibition of specific enzymes, such as c-Met and Pim-1. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth. The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival.
Comparison with Similar Compounds
N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide can be compared to other triazolopyridazine derivatives, such as triazolothiadiazines and triazolopyrazines . These compounds share similar structural features but differ in their pharmacological activities and applications. For example, triazolothiadiazines are known for their antimicrobial and anticancer properties, while triazolopyrazines have shown promise as antibacterial agents . The unique combination of cycloheptyl and cyclopropyl groups in this compound distinguishes it from these similar compounds and contributes to its specific biological activities .
Properties
IUPAC Name |
N-cycloheptyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c28-21(22-17-5-3-1-2-4-6-17)26-13-11-16(12-14-26)20-24-23-19-10-9-18(15-7-8-15)25-27(19)20/h9-10,15-17H,1-8,11-14H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZIGIGSYPVLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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